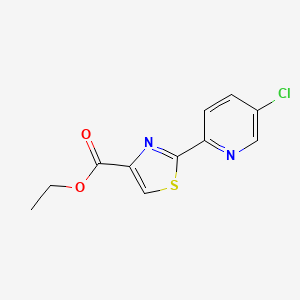

Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of both thiazole and pyridine rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate typically involves the reaction of 5-chloropyridin-2-yl-thioureas with phenacyl bromides. This reaction proceeds through a cyclization process to form the thiazole ring . The reaction conditions generally include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group on the pyridine ring can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenating agents or nucleophiles can be used under mild to moderate conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of nitro groups to amines.

Substitution: Introduction of various substituents at the C-5 position of the thiazole ring.

Scientific Research Applications

Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Ethyl 2-(Pyridin-2-yl)thiazole-4-carboxylate: Similar structure but lacks the chlorine substituent on the pyridine ring.

2-(5-Chloropyridin-2-yl)thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.

Uniqueness: Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate is unique due to the presence of both the chlorine substituent and the ethyl ester group. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyridine ring, characterized by the following molecular attributes:

- Molecular Formula : C12H10ClN2O2S

- Molecular Weight : Approximately 268.72 g/mol

The presence of an ethyl ester group at the carboxylate position enhances its solubility and reactivity, making it suitable for various chemical applications. The chlorine substituent on the pyridine ring significantly influences its biological activity, contributing to its potential therapeutic effects.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been shown to effectively inhibit the growth of various pathogens, including bacteria and fungi. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these organisms .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes and biochemical pathways involved in cancer progression. For example, it has shown potential in inhibiting DNA replication and protein synthesis in cancer cells, which are critical for cell proliferation. The mechanism of action typically involves interaction with molecular targets such as enzymes and receptors.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Cyclization Reactions : Utilizing thiosemicarbazones cyclized with ethyl bromopyruvate.

- Modification of Existing Compounds : Allowing for the introduction of different substituents at various positions on the rings to tailor the compound for specific biological activities .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique features that enhance its biological activity:

| Compound Name | Key Features |

|---|---|

| Ethyl 2-(Pyridin-2-yl)thiazole-4-carboxylate | Lacks chlorine substituent; similar core structure |

| 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylic acid | Contains carboxylic acid instead of ethyl ester |

| Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate | Different aromatic substitution; distinct properties |

The presence of the chlorine substituent and ethyl ester group in this compound significantly enhances its reactivity and biological efficacy compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with various biological targets:

- Antimicrobial Activity : In vitro assays demonstrated that the compound inhibited microbial growth with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- Anticancer Activity : Research published in journals has indicated that derivatives of this compound can reduce cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Enzyme Inhibition Studies : Docking studies revealed that this compound could effectively bind to target enzymes involved in metabolic pathways crucial for cancer cell survival .

Properties

Molecular Formula |

C11H9ClN2O2S |

|---|---|

Molecular Weight |

268.72 g/mol |

IUPAC Name |

ethyl 2-(5-chloropyridin-2-yl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)9-6-17-10(14-9)8-4-3-7(12)5-13-8/h3-6H,2H2,1H3 |

InChI Key |

JWGAICQTKBMAND-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=NC=C(C=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.